2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide
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Overview
Description
2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide is a compound that features both cyclopropylamino and imidazole functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide typically involves the reaction of cyclopropylamine with a suitable imidazole derivative. One common method involves the use of 2-methyl-1H-imidazole as a starting material, which is then reacted with a butanoyl chloride derivative under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The imidazole ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction could produce amine derivatives .
Scientific Research Applications
2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites in enzymes, thereby inhibiting their activity. The cyclopropylamino group may enhance the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
3-(2-methyl-1H-imidazol-1-yl)propan-1-amine: This compound shares the imidazole ring but differs in the side chain structure.
2-Methyl-1H-imidazole-1-propanamine: Another similar compound with a different substitution pattern on the imidazole ring.
Uniqueness
2-(Cyclopropylamino)-4-(2-methyl-1h-imidazol-1-yl)butanamide is unique due to the presence of both cyclopropylamino and imidazole functional groups, which confer distinct chemical properties and potential biological activities .
Properties
Molecular Formula |
C11H18N4O |
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Molecular Weight |
222.29 g/mol |
IUPAC Name |
2-(cyclopropylamino)-4-(2-methylimidazol-1-yl)butanamide |
InChI |
InChI=1S/C11H18N4O/c1-8-13-5-7-15(8)6-4-10(11(12)16)14-9-2-3-9/h5,7,9-10,14H,2-4,6H2,1H3,(H2,12,16) |
InChI Key |
DUUCOTCYAHOYGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CN1CCC(C(=O)N)NC2CC2 |
Origin of Product |
United States |
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